molecular formula C9H7NO4 B129673 5,6-Dihydroxy-1H-indole-2-carboxylic acid CAS No. 4790-08-3

5,6-Dihydroxy-1H-indole-2-carboxylic acid

Cat. No. B129673
CAS RN: 4790-08-3
M. Wt: 193.16 g/mol
InChI Key: YFTGOBNOJKXZJC-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-1H-indole-2-carboxylic acid (DHICA) is a significant biological monomer that serves as a building block of eumelanin, the most common form of melanin found in the human body. Eumelanin is an irregular heteropolymer with potential applications in organic electronics and bioelectronics due to its unique properties .

Synthesis Analysis

The synthesis of hydroxyindole carboxylic acids, including DHICA, can be achieved through various methods. One approach involves starting from benzyloxyindoles, which are converted to their carb

Scientific Research Applications

1. Role in Melanogenesis

5,6-Dihydroxy-1H-indole-2-carboxylic acid (DHICA) plays a significant role in melanogenesis. The co-oxidation of DHICA and 5,6-dihydroxyindole under biologically relevant conditions leads to the formation of a complex mixture of homopolymers and a cross-coupling product, which is crucial in the biosynthesis of eumelanins (Napolitano, Crescenzi, & Prota, 1993).

2. Involvement in Polymerization Processes

DHICA is involved in the oxidative polymerization process. Studies have shown a more complex mode of polymerization for DHICA, involving the formation of various coupled dimers, which provides insights into the chemical constitution of natural and synthetic eumelanins (Pezzella, Napolitano, d’Ischia, & Prota, 1996).

3. Applications in Organic and Bioelectronics

Research on the self-assembly of DHICA, a key eumelanin building block, has indicated its potential applications in organic electronics and bioelectronics. The study of its two-dimensional self-assembled structures on gold surfaces highlights the role of DHICA in more complex biomolecular systems (De Marchi et al., 2019).

4. Interaction with Metal Ions

The interaction of DHICA with metal ions, specifically its Fe(III)-coordination properties, has been explored. This interaction is significant for understanding the chemistry of neuromelanin and its potential biomedical applications (Charkoudian & Franz, 2006).

5. Influence on Indole Metabolism

DHICA has a notable influence on the metabolism of indole compounds, which is crucial in both plant and animal biology. Its derivatives and their synthetic pathways are of significant interest due to their biological importance (Marchelli, Hutzinger, & Heacock, 1969).

Safety And Hazards

DHICA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

5,6-dihydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGOBNOJKXZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=C1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197327
Record name 5,6-Dihydroxy-2-indolylcarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydroxyindole-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,6-Dihydroxy-1H-indole-2-carboxylic acid

CAS RN

4790-08-3
Record name 5,6-Dihydroxyindole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4790-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydroxy-2-indolylcarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydroxy-2-indolylcarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIHYDROXY-1H-INDOLE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6M6LZR326
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,6-Dihydroxyindole-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
M Sechi, G Angotzi, R Dallocchio… - Antiviral Chemistry …, 2004 - journals.sagepub.com
In a search for new HIV-1 integrase (IN) inhibitors, we synthesized and evaluated the biological activity of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and a series of its derivatives. …
Number of citations: 40 journals.sagepub.com
F Agapito, BJC Cabral - The Journal of Physical Chemistry A, 2016 - ACS Publications
The supramolecular structure of melanin pigments is characterized by a high concentration of radical species. Therefore, the energetics of the radical formation in melanin building …
Number of citations: 3 pubs.acs.org
T Akihisa, S Yokokawa, E Ogihara… - Chemistry & …, 2017 - Wiley Online Library
Four limonoids, 1 – 4, five alkaloids, 5 – 9, and four phenolic compounds, 10 – 13, were isolated from a Me OH extract of the bark of Phellodendron amurense (Rutaceae). Among these, …
Number of citations: 16 onlinelibrary.wiley.com
KL Milkiewicz - 2001 - search.proquest.com
Protein tyrosine kinases are a class of enzymes that catalyze the transfer of the γ-phosphate of ATP to tyrosine residues in endogenous peptides and proteins. Tyrosine kinases are …
Number of citations: 2 search.proquest.com
N Tandler, B Mosch, J Pietzsch - Amino acids, 2012 - Springer
Melanoma is the most malignant type of all skin neoplasms. Its worldwide incidence has steadily increased during the past decades, suggesting a probable melanoma ‘epidemic’. …
Number of citations: 70 link.springer.com
S Su, J Cheng, C Zhang, T Akihisa, J Xu, W Zhu… - Bioorganic …, 2020 - Elsevier
The chemical constituents of the roots and bark of Azadirachta indica were investigated, leading to the isolation of six tricyclic diterpenoids and four limonoids including a new compound…
Number of citations: 6 www.sciencedirect.com
M Zhu, Q Shan, L Ma, B Dong, J Wang, G Zhang… - European Journal of …, 2023 - Elsevier
The development of dual inhibitors of HIV-1 protease and reverse transcriptase is an attractive strategy for multi-target therapeutic of AIDS, which may be privileged in delaying the …
Number of citations: 2 www.sciencedirect.com
EN Patel - 2021 - search.proquest.com
Nitrogen heterocycles such as quinolines, benzothiazines, benzothiazoles, and indoles are widely found in nature and these compounds have significance in organic and medicinal …
Number of citations: 2 search.proquest.com
J Zhang, WF Zhu, WY Zhu, PP Yang, J Xu… - Chemistry & …, 2018 - Wiley Online Library
A new steroid, 20‐hydroxyisofucosterol (stigmasta‐5,24(28)‐diene‐3β,20β‐diol) (7), along with six known compounds 1 – 6 were isolated from the Me OH extract of the leaves of …
Number of citations: 13 onlinelibrary.wiley.com
J Zhang, R Koike, A Yamamoto, M Ukiya… - Chemistry & …, 2013 - Wiley Online Library
A new flavonoid glycoside, chrysin 6‐C‐β‐rutinoside (chrysin α‐L‐rhamnopyranosyl‐(1→6)‐C‐β‐glucopyranoside; 2), and two new triterpene glycosides, (31R)‐31‐O‐…
Number of citations: 27 onlinelibrary.wiley.com

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